Cas no 1214341-30-6 (2',5-Difluorobiphenyl-2-ol)

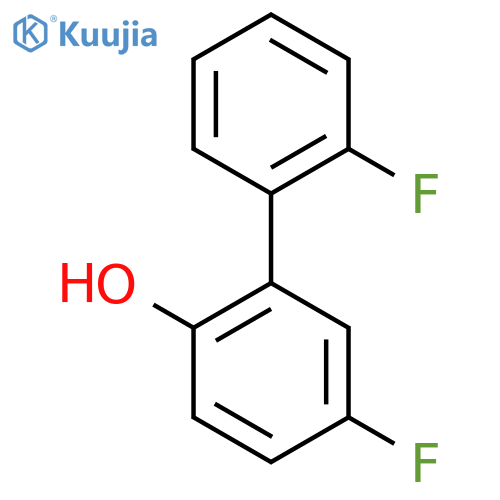

2',5-Difluorobiphenyl-2-ol structure

商品名:2',5-Difluorobiphenyl-2-ol

CAS番号:1214341-30-6

MF:C12H8F2O

メガワット:206.188130378723

CID:4998729

2',5-Difluorobiphenyl-2-ol 化学的及び物理的性質

名前と識別子

-

- 2',5-difluorobiphenyl-2-ol

- 4-fluoro-2-(2-fluorophenyl)phenol

- 2',5-Difluorobiphenyl-2-ol

-

- インチ: 1S/C12H8F2O/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7,15H

- InChIKey: ISQUQVDMIWZGIJ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1C=C(C=CC=1O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 210

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 20.2

2',5-Difluorobiphenyl-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011001838-500mg |

2',5-Difluorobiphenyl-2-ol |

1214341-30-6 | 97% | 500mg |

$806.85 | 2023-09-04 | |

| Alichem | A011001838-250mg |

2',5-Difluorobiphenyl-2-ol |

1214341-30-6 | 97% | 250mg |

$504.00 | 2023-09-04 | |

| Alichem | A011001838-1g |

2',5-Difluorobiphenyl-2-ol |

1214341-30-6 | 97% | 1g |

$1549.60 | 2023-09-04 |

2',5-Difluorobiphenyl-2-ol 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1214341-30-6 (2',5-Difluorobiphenyl-2-ol) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量